molecular formula C9H13NO B14844885 4-(Aminomethyl)-3-ethylphenol

4-(Aminomethyl)-3-ethylphenol

Cat. No.: B14844885
M. Wt: 151.21 g/mol
InChI Key: JOQKFFKHEIZCDL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-ethylphenol is an organic compound characterized by the presence of an aminomethyl group attached to the fourth position and an ethyl group attached to the third position of a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-3-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethylphenol with formaldehyde and subsequent reduction of the resulting intermediate. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalytic hydrogenation and reductive amination are commonly employed techniques in industrial production.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-3-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The aminomethyl group can be reduced to form primary amines.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Primary amines.

    Substitution: Halogenated or nitrated phenols.

Scientific Research Applications

4-(Aminomethyl)-3-ethylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-3-ethylphenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites. The pathways involved can include the inhibition of enzyme activity, disruption of cellular processes, and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)phenol: Lacks the ethyl group, leading to different chemical and biological properties.

    3-Ethylphenol: Lacks the aminomethyl group, affecting its reactivity and applications.

    4-(Aminomethyl)benzoic acid: Contains a carboxylic acid group instead of a phenol group, resulting in different chemical behavior.

Uniqueness

4-(Aminomethyl)-3-ethylphenol is unique due to the presence of both the aminomethyl and ethyl groups on the phenol ring

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(aminomethyl)-3-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-7-5-9(11)4-3-8(7)6-10/h3-5,11H,2,6,10H2,1H3

InChI Key

JOQKFFKHEIZCDL-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)O)CN

Origin of Product

United States

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